2-Amino-3,5-dichloro-4-methylbenzonitrile
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Overview
Description
2-Amino-3,5-dichloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H6Cl2N2 It is a derivative of benzonitrile, characterized by the presence of amino, dichloro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dichloro-4-methylbenzonitrile typically involves the nitration of 2,4-dichloro-4-methylbenzonitrile followed by reduction. One common method involves the use of ammonium hydroxide and thionyl chloride as reagents . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichloro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2-Amino-3,5-dichloro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichloro-4-methylbenzonitrile involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dichlorobenzonitrile
- 2-Amino-4-chloro-5-methylbenzonitrile
- 2-Amino-3,5-dibromo-4-methylbenzonitrile
Uniqueness
2-Amino-3,5-dichloro-4-methylbenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H6Cl2N2 |
---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2-amino-3,5-dichloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-6(9)2-5(3-11)8(12)7(4)10/h2H,12H2,1H3 |
InChI Key |
KXTVZTIBBLBLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N)C#N)Cl |
Origin of Product |
United States |
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